Cytotoxicity in Gastric Adenocarcinoma: Chromomycin A2 is 13-Fold More Potent than Chromomycin A3
In a direct head-to-head cytotoxicity-guided fractionation study, Chromomycin A2 (1) demonstrated an IC50 of 1.7 nM against the AGS human gastric adenocarcinoma cell line, compared to 22.1 nM for Chromomycin A3 (2)—a 13-fold difference in potency [1]. Both compounds were isolated from the same Streptomyces strain (CKK1019) and tested under identical assay conditions, eliminating batch or protocol variability.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.7 nM |
| Comparator Or Baseline | Chromomycin A3: 22.1 nM |
| Quantified Difference | 13-fold higher potency (lower IC50) for Chromomycin A2 |
| Conditions | AGS human gastric adenocarcinoma cell line; cytotoxicity assay (unspecified format, likely MTT or similar viability assay) |
Why This Matters
This directly quantifies the superior potency of Chromomycin A2 over its most closely related co-isolated analog, making it the preferred choice for assays where maximal cytotoxicity at minimal concentration is required.
- [1] Toume K, Tsukahara K, Ito H, Arai MA, Ishibashi M. Chromomycins A2 and A3 from Marine Actinomycetes with TRAIL Resistance-Overcoming and Wnt Signal Inhibitory Activities. Marine Drugs. 2014;12(6):3466-3476. View Source
